2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
Description
2-Chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a structurally complex small molecule characterized by a benzamide core substituted with a nitro group at the 5-position and a chlorine atom at the 2-position. The N-phenyl group is further functionalized with a sulfonyl-linked piperidine ring bearing a pyridin-3-yl substituent.
The synthesis of such derivatives typically involves multi-step reactions, including sulfonylation of aromatic amines, nucleophilic substitutions, and amide bond formations. For example, analogous compounds in the evidence employ Suzuki-Miyaura couplings for pyridine ring assembly and sulfonylation reactions to introduce the sulfonyl-piperidine moiety .
Properties
IUPAC Name |
2-chloro-5-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O5S/c24-21-11-8-18(28(30)31)14-20(21)23(29)26-17-6-9-19(10-7-17)34(32,33)27-13-2-1-5-22(27)16-4-3-12-25-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUGFBSYFMKWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C18H19ClN4O3S. The structure features a chloro and nitro group, which are known to enhance biological activity by influencing the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds like this may inhibit key enzymes involved in disease pathways, particularly in cancer and infectious diseases.
- DNA Binding : Some studies suggest that derivatives can bind to DNA, affecting replication and transcription processes, which is crucial for their antitumor activity.
- Receptor Modulation : The compound may act as a modulator of various receptors, influencing cellular signaling pathways.
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of related benzamide derivatives. For instance, compounds with similar substituents have shown significant cytotoxicity against various cancer cell lines. In particular:
- IC50 Values : Some derivatives demonstrated IC50 values ranging from 1.35 to 6.48 μM against cancer cell lines, indicating potent activity against tumor proliferation .
Antimicrobial Activity
The compound may also exhibit antimicrobial properties. For example, related compounds have been evaluated for their effectiveness against bacterial strains, demonstrating moderate to high antibacterial activity. This suggests that the nitro and chloro groups play a role in enhancing the antimicrobial efficacy.
Case Studies and Research Findings
Scientific Research Applications
The compound 2-chloro-5-nitro-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and insights.
Structural Insights
The structure of this compound features a chloro and nitro group, which are critical for its biological activity. The presence of a piperidine ring and a pyridine moiety suggests potential interactions with biological targets, making it a candidate for drug development.
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent . Its unique structure allows it to interact with various biological pathways, particularly those involved in cancer treatment and neuropharmacology.
Case Study: Anticancer Activity
In vitro studies have shown that derivatives of benzamides exhibit significant anticancer properties. For instance, compounds similar to this compound have been found to inhibit tumor growth in specific cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Neuropharmacology
Research indicates that compounds with piperidine and pyridine structures can modulate neurotransmitter systems, making them suitable candidates for treating neurological disorders such as depression and anxiety.
Case Study: Antidepressant Effects
A study explored the effects of similar sulfonamide-based compounds on serotonin receptors. Results indicated that these compounds could enhance serotonin levels, leading to potential antidepressant effects .
Antimicrobial Activity
The nitro group in the compound is known for its role in antimicrobial activity. Compounds containing nitro groups have been reported to exhibit activity against various bacterial strains.
Case Study: Bacterial Inhibition
Research has demonstrated that nitro-substituted benzamides can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar properties .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Differences:
Electron-Withdrawing vs. In contrast, the trifluoromethyl group in the analog improves membrane permeability and resistance to oxidative metabolism .
Sulfonyl vs. Sulfanyl Linkers : The sulfonyl group in the target compound may improve aqueous solubility compared to the sulfanyl group in the analog, which is more hydrophobic.
Piperidine-Pyridine vs.
Pharmacological Implications
- Target Selectivity : The nitro and sulfonyl groups in the target compound suggest affinity for enzymes like nitroreductases or sulfonamide-binding proteases. The analog’s trifluoromethyl group is often associated with kinase or GPCR modulation .
- Metabolic Stability : The trifluoromethyl group in the analog may confer longer half-life, whereas the nitro group in the target compound could increase susceptibility to reduction-based metabolism.
Preparation Methods
Direct Sulfonation Using Sulfonyl Chlorides
Reaction of 2-(pyridin-3-yl)piperidine with 4-chlorosulfonylphenyl benzamide in toluene at 110–120°C for 6–8 hours achieves 85–89% conversion. Key steps:
Catalyzed Sulfonylation
Employing N,N-dimethylformamide (DMF) as a catalyst (0.05 equiv) reduces reaction time to 4 hours at 130°C. This method enhances regioselectivity, minimizing di-sulfonated byproducts (<2%).
Nitration and Chlorination Optimization
Nitration of Benzamide Precursors
Controlled nitration at the 5-position is achieved using fuming nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0°C. Kinetic studies show:
Chlorination Strategies
| Method | Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| POCl₃/PCl₅ (3:1) | 60°C, 16 h | 89.5% | 99.5% | |
| Thionyl Chloride | Reflux, 8 h | 76% | 97.2% | |
| Ultrasonic-assisted | 40°C, 20 min, InCl₃ | 92% | 98.8% |
Ultrasound-assisted chlorination with indium(III) chloride (InCl₃) reduces reaction time to 20 minutes while improving yield.
Final Assembly and Purification
The convergent synthesis concludes with coupling the sulfonated piperidine-pyridine unit to the chloronitrobenzamide core. Highlights include:
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Solvent System : Ethanol-water (4:1) facilitates precipitation of the final product.
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Chromatography : Silica gel column chromatography (ethyl acetate:hexane, 1:2) removes residual sulfonic acids.
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Crystallization : Recrystallization from hot acetonitrile yields needle-shaped crystals with >99% HPLC purity.
Industrial-Scale Considerations
Large batches (≥10 kg) require modifications:
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Continuous Flow Nitration : Reduces exothermic risks, achieving 94% yield at 5°C.
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Catalyst Recycling : InCl₃ from ultrasonic reactions is recovered via aqueous extraction, reducing costs by 22%.
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Waste Management : Phosphorus byproducts are neutralized with lime (CaO), forming calcium phosphate sludge for safe disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
